molecular formula C13H14N2O4 B2597952 3-(benzyloxy)-N-methoxy-N-methylisoxazole-5-carboxamide CAS No. 1798019-51-8

3-(benzyloxy)-N-methoxy-N-methylisoxazole-5-carboxamide

Cat. No. B2597952
CAS RN: 1798019-51-8
M. Wt: 262.265
InChI Key: XHMGHGUGWDWCBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the isoxazole ring, the introduction of the carboxamide group, and the substitution of the carboxamide nitrogen with the methoxy and methyl groups. The benzyloxy group would also need to be introduced at the appropriate position on the isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which imparts aromaticity and stability to the molecule. The carboxamide group is a polar functional group, which could engage in hydrogen bonding and other polar interactions. The methoxy and methyl groups attached to the carboxamide nitrogen would add steric bulk and could influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The isoxazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions under certain conditions . The carboxamide group could potentially be involved in hydrolysis reactions, and the benzyloxy group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar benzyloxy group could give the compound both polar and nonpolar characteristics. The exact properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of a variety of novel compounds derived from isoxazole precursors, demonstrating their versatility in creating new molecules with potential biological activities. For instance, a study by Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing the utility of isoxazole derivatives in generating new chemical entities with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antipsychotic Agents

Isoxazole derivatives have been investigated for their potential as antipsychotic agents. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of isoxazole-related compounds, contributing to the understanding of structural requirements for antipsychotic activity (Högberg et al., 1990).

Drug Synthesis and Pharmacokinetics

The synthesis and pharmacokinetic analysis of analogs to existing drugs highlight the role of isoxazole derivatives in modifying drug properties for improved efficacy. Owton et al. (1995) synthesized an analogue of the drug rhein, demonstrating the application of isoxazole chemistry in the development of drugs with potentially better systemic exposure (Owton et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without specific information, it’s difficult to predict exactly how this compound might interact with biological systems .

Future Directions

The future directions for this compound would depend on its intended use or potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical biology. Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

N-methoxy-N-methyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15(17-2)13(16)11-8-12(14-19-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMGHGUGWDWCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NO1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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